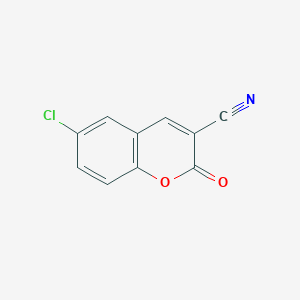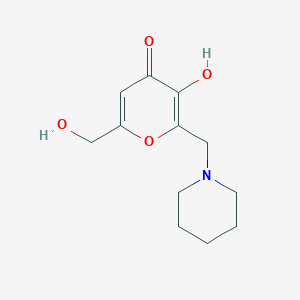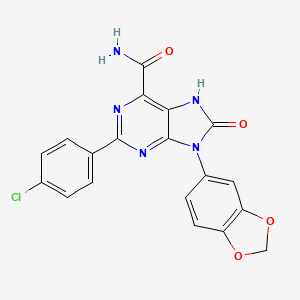
6-Chloro-3-cyanocoumarin
Vue d'ensemble
Description
6-Chloro-3-cyanocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives, and the addition of a chlorine atom and a cyano group to the coumarin structure enhances its chemical properties and potential applications. This compound is of significant interest due to its potential use in medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
Target of Action
6-Chloro-2-oxo-2H-chromene-3-carbonitrile, commonly known as 3-cyanocoumarin, is a significant class of coumarins . These compounds exhibit a variety of biological activities, including antimicrobial , antifungal , anti-HIV , monoamine oxidase inhibitory , α-chymotrypsin and human leukocyte elastase inhibitory , and antioxidant properties. Therefore, the primary targets of this compound are likely to be the enzymes or receptors associated with these biological activities.
Mode of Action
Given its broad range of biological activities, it is likely that the compound interacts with its targets in a way that modulates their function, leading to the observed effects .
Biochemical Pathways
Given its inhibitory effects on monoamine oxidase, α-chymotrypsin, and human leukocyte elastase , it can be inferred that the compound may affect pathways involving these enzymes.
Result of Action
The molecular and cellular effects of 6-chloro-2-oxo-2H-chromene-3-carbonitrile’s action are likely to be diverse, given its wide range of biological activities. For instance, its antimicrobial and antifungal activities suggest that it may inhibit the growth of certain bacteria and fungi . Its antioxidant activity suggests that it may neutralize harmful free radicals in cells .
Analyse Biochimique
Biochemical Properties
Coumarin derivatives, including those related to 6-Chloro-2-oxo-2H-chromene-3-carbonitrile, are known to possess anti-coagulant properties. This suggests that 6-Chloro-2-oxo-2H-chromene-3-carbonitrile may interact with enzymes, proteins, and other biomolecules involved in the coagulation pathway.
Cellular Effects
Derivatives of 2H-chromene, such as methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds are tested against various classes of bacteria and fungi, indicating their potential as therapeutic agents.
Molecular Mechanism
It is known that coumarin derivatives can exhibit a variety of biological activities, including antimicrobial, antifungal, anti-HIV, monoamine oxidase inhibitory, α-chymotrypsin and human leukocyte elastase inhibitory, and antioxidant activities . These activities suggest that 6-Chloro-2-oxo-2H-chromene-3-carbonitrile may interact with a variety of biomolecules and exert its effects at the molecular level.
Metabolic Pathways
It is known that coumarin derivatives can be involved in a variety of biological pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-cyanocoumarin typically involves the condensation of 2-hydroxybenzaldehyde derivatives with malononitrile in the presence of a catalyst. One common method is the Knoevenagel condensation, which can be carried out under various conditions, including solvent-free approaches or using solvents like ethanol or dimethylformamide. The reaction is often catalyzed by bases such as piperidine or ammonium acetate.
For example, a typical procedure involves mixing 2-hydroxy-5-chlorobenzaldehyde with malononitrile and a catalytic amount of piperidine in ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-cyanocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution Products: Various substituted coumarin derivatives depending on the nucleophile used.
Oxidation Products: Oxidized coumarin derivatives with additional functional groups.
Reduction Products: Reduced coumarin derivatives with altered oxidation states.
Applications De Recherche Scientifique
6-Chloro-3-cyanocoumarin has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: Utilized in the development of fluorescent dyes, optical brighteners, and other materials with specific electronic properties.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanocoumarin: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
6-Bromo-3-cyanocoumarin: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.
7-Chloro-3-cyanocoumarin: Chlorine atom positioned differently, affecting its chemical properties and interactions.
Uniqueness
6-Chloro-3-cyanocoumarin is unique due to the specific positioning of the chlorine atom and cyano group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents with distinct properties.
Propriétés
IUPAC Name |
6-chloro-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKFUFWLNZVICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354806 | |
| Record name | 6-chloro-3-cyanocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-81-6 | |
| Record name | 6-chloro-3-cyanocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(4-ethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6422003.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6422014.png)
![2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6422016.png)
![methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B6422017.png)
![(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B6422019.png)

![2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B6422034.png)
![2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6422039.png)


![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6422072.png)
